molecular formula C15H14N2O3 B2375938 N-(4-ethylphenyl)-3-nitrobenzamide CAS No. 313268-04-1

N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No. B2375938
M. Wt: 270.288
InChI Key: PZEDUAAQRVKPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle diagram, or a 3D model.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves examining the spatial arrangement of the atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Quality Control in Anticonvulsant Development

N-(4-ethylphenyl)-3-nitrobenzamide and its derivatives demonstrate potential in anticonvulsant applications. For example, a study by Sych et al. (2018) focused on the quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a substance with high anticonvulsive activity. This research highlights the importance of developing quality control techniques in the introduction of new anticonvulsant substances into medical practice (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Spectroscopic Analysis and Drug Potential

Studies have also explored the molecular docking, vibrational spectroscopic analysis, and potential drug applications of similar compounds. Dwivedi and Kumar (2019) conducted a study on N-(4-Bromophenyl)-4-nitrobenzamide, revealing its potential in electro-optical applications and as an antibacterial drug. This research demonstrates the versatile applications of nitrobenzamide derivatives in different scientific domains (Dwivedi & Kumar, 2019).

Antibacterial Properties

The antibacterial properties of N-(4-ethylphenyl)-3-nitrobenzamide derivatives have been a subject of interest. For instance, Saeed et al. (2010) synthesized and characterized nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide, which showed greater antibacterial efficacy compared to their ligand counterparts (Saeed, Rashid, Ali, & Hussain, 2010).

Anticonvulsant Activity

The compound's anticonvulsant properties have been validated through various studies. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including N-(4-ethylphenyl)-3-nitrobenzamide, and evaluated their anticonvulsant properties. The findings suggest that certain derivatives are effective in seizure control, which could have implications for the development of new anticonvulsant drugs (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).

Nanotechnology Applications

The role of N-(4-ethylphenyl)-3-nitrobenzamide in nanotechnology, particularly in the synthesis of nanoparticles, has been explored. Saeed et al. (2013) investigated the use of this compound in synthesizing nickel sulfide nanocrystals, demonstrating its potential application in material science and nanotechnology (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Crystal Structure Analysis

Research on the crystal structure of isomeric N-(iodophenyl)nitrobenzamides has provided insights into the structural properties of these compounds, which can influence their application in various scientific fields. Wardell et al. (2006) conducted a study highlighting the different three-dimensional framework structures formed by these molecules (Wardell, Low, Skakle, & Glidewell, 2006).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.


Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If the compound is a new material, this could include potential applications in industry.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(4-ethylphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-6-8-13(9-7-11)16-15(18)12-4-3-5-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEDUAAQRVKPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-nitrobenzamide

CAS RN

313268-04-1
Record name N-(4-ETHYLPHENYL)-3-NITROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.